Lasofoxifene hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

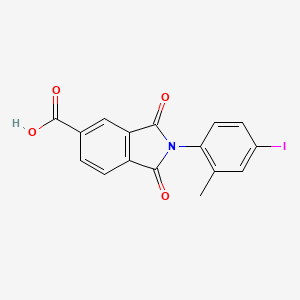

Lasofoxifene hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) that binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It is marketed under the brand name Fablyn and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . Lasofoxifene hydrochloride has also shown promise in reducing the incidence of estrogen receptor-positive breast cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

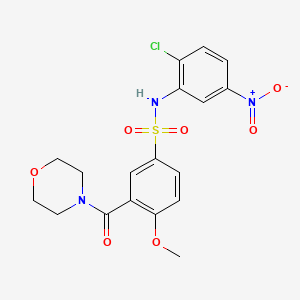

Lasofoxifene hydrochloride can be synthesized using a Lewis acid-mediated three-component coupling reaction. This involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). The resulting product undergoes iodocarbocyclization and elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .

Industrial Production Methods

Industrial production of lasofoxifene hydrochloride involves the reduction of a double bond in nafoxidene, followed by demethylation. This process is optimized to be cost-efficient and avoids the use of toxic or noble metals .

Analyse Des Réactions Chimiques

Types of Reactions

Lasofoxifene hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction of double bonds during its synthesis.

Substitution: Involves the substitution of functional groups during its synthesis.

Common Reagents and Conditions

Oxidation: Common reagents include cytochrome P450 enzymes.

Reduction: Involves the use of reducing agents like phenyl magnesium bromide/cerium chloride.

Substitution: Utilizes reagents like n-butyllithium and cerium chloride.

Major Products Formed

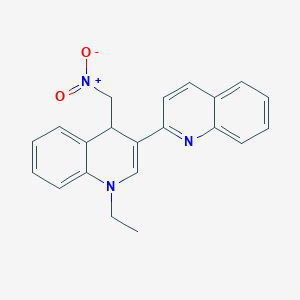

The major products formed from these reactions include lasofoxifene and its positional isomers, such as inv-lasofoxifene .

Applications De Recherche Scientifique

Lasofoxifene hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of selective estrogen receptor modulators.

Biology: Investigated for its effects on estrogen receptors in various tissues.

Medicine: Used in the treatment of osteoporosis, vaginal atrophy, and breast cancer prevention. .

Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents.

Mécanisme D'action

Lasofoxifene hydrochloride exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity. It mimics the positive effects of estrogen on bone by reducing the production and lifespan of osteoclasts through the alteration of the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system. It also stimulates osteoblast activity and affects calcium homeostasis . In breast cancer cells, it acts as an antagonist to estrogen receptors, inhibiting tumor growth and metastasis .

Comparaison Avec Des Composés Similaires

Lasofoxifene hydrochloride is compared with other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. Unlike tamoxifen and raloxifene, lasofoxifene hydrochloride has a higher affinity for estrogen receptors and greater oral bioavailability . It also shows a higher reduction in the incidence of estrogen receptor-positive breast cancer compared to these other SERMs .

Similar Compounds

Tamoxifen: Another SERM used in the treatment of breast cancer.

Raloxifene: A SERM used for the prevention of osteoporosis and breast cancer.

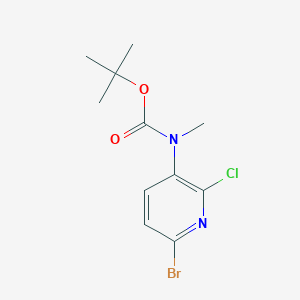

Nafoxidine: A related compound used as an intermediate in the synthesis of lasofoxifene.

Lasofoxifene hydrochloride stands out due to its higher efficacy and bioavailability, making it a promising therapeutic agent in various medical applications.

Propriétés

IUPAC Name |

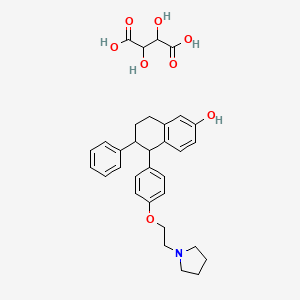

2,3-dihydroxybutanedioic acid;6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEHJXCWEVNEDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)

![2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide](/img/structure/B15151311.png)

![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)

![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)

![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)

![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)